molecular formula C12H9NO2 B1347016 6-Phenylnicotinic acid CAS No. 29051-44-3

6-Phenylnicotinic acid

Cat. No.: B1347016
CAS No.: 29051-44-3
M. Wt: 199.2 g/mol
InChI Key: DLFLQXUYRFIFOK-UHFFFAOYSA-N
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Description

6-Phenylnicotinic acid is an organic compound with the molecular formula C12H9NO2 It is a derivative of nicotinic acid, where a phenyl group is attached to the sixth position of the pyridine ring

Mechanism of Action

Target of Action

6-Phenylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin and its derivatives are known to target several receptors in the human body, including the HCA2 and HCA3 receptors . These receptors play a crucial role in various physiological processes, including lipid metabolism and immune response .

Mode of Action

It is known that niacin and its derivatives, including this compound, can act as precursors tonicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions in the body, acting as electron donors or acceptors .

Biochemical Pathways

This compound, like other niacin derivatives, is involved in the shikimate pathway for the biosynthesis of phenolic acids . This pathway is crucial for the production of aromatic amino acids and other secondary metabolites . In addition, the compound may also influence the phenylpropanoid pathway , which leads to the biosynthesis of a variety of phenolic compounds .

Pharmacokinetics

Given its structural similarity to niacin, it is likely that it shares similar pharmacokinetic properties .

Result of Action

The action of this compound at its target receptors and its role as a precursor to NAD and NADP can have various molecular and cellular effects. For instance, it can influence redox metabolism and NAD-dependent pathways functioning . Furthermore, it may have direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in enzyme activity and pathophysiological situations may influence the need for different forms of niacin, including this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylnicotinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 6-bromonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction can be represented as follows:

6-Bromonicotinic acid+Phenylboronic acidPd catalyst, K2CO36-Phenylnicotinic acid\text{6-Bromonicotinic acid} + \text{Phenylboronic acid} \xrightarrow{\text{Pd catalyst, K}_2\text{CO}_3} \text{this compound} 6-Bromonicotinic acid+Phenylboronic acidPd catalyst, K2​CO3​​6-Phenylnicotinic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Phenylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of phenylpyridinecarboxylic acid derivatives.

    Reduction: Formation of phenylpyridinecarbinol or phenylpyridinecarbaldehyde.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

6-Phenylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: The parent compound, known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD).

    Isonicotinic acid: A structural isomer with the carboxylic acid group at the fourth position of the pyridine ring.

    3-Phenylnicotinic acid: A positional isomer with the phenyl group at the third position of the pyridine ring.

Uniqueness

6-Phenylnicotinic acid is unique due to the specific positioning of the phenyl group, which imparts distinct chemical and biological properties. This positioning can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFLQXUYRFIFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951647
Record name 6-Phenylpyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29051-44-3
Record name 6-Phenylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29051-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylnicotinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenylpyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylnicotinic acid
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Synthesis routes and methods I

Procedure details

A suspension of 2-phenyl-5-methyl pyridine (1.03 g, 6.09 mmol) and potassium permanganate (2.89 g, 18.3 mmol), in water (25 mL) was heated at reflux for 2 hours. The reaction was allowed to cool to ambient temperature and filtered through celite to remove the solids. Acetic acid (1 mL) was added to the colourless filtrate and the product was collected as a white solid by filtration.
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

LiOH (38 mg, 0.93 mmol) was added to a stirred solution of 6-phenyl-nicotinic acid ethyl ester (140 mg, 0.62 mmol) in THF:MeOH:H2O (3:1:1, 2.8 mL), and the resulting mixture was stirred at room temperature overnight. The methanol and THF were evaporated from the reaction mixture, which was then diluted with water (2 mL), acidified with citric acid solution and the product was extracted with EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford 100 mg (81.9% yield) of 6-phenyl-nicotinic acid (100 mg). LCMS purity: 98.1%.
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38 mg
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140 mg
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THF MeOH H2O
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2.8 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the condensation reactions of 6-phenylnicotinic acid derivatives with aldehydes?

A1: The condensation of 2-methyl-6-phenylnicotinic acid and its ethyl ester with aldehydes is investigated in the study "348. Methylnicotinic acids. Part I. Condensation of 2-methyl-6-phenylnicotinic acid and its ethyl ester with aldehydes" []. This reaction is significant because it allows for the formation of new carbon-carbon bonds, leading to more complex molecules. This is a fundamental process in organic synthesis and can be used to create a diverse range of compounds with potentially useful biological or material properties.

Q2: How does the structure of 2-styryl-6-phenylnicotinic acid amides influence their cyclization into substituted 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridines?

A2: The cyclization of 2-styryl-6-phenylnicotinic acid amides is explored in the study "CYCLIZATION OF AMIDES OF 2-STYRYL-6-PHENYLNICOTINIC ACID INTO SUBSTITUTED 5-OXO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINES" []. The research likely delves into how the presence of the styryl and phenyl groups, as well as the amide functionality, influences the reaction pathway and the formation of the final tetrahydro-1,6-naphthyridine ring system. Understanding these structural influences is crucial for designing synthetic strategies for similar heterocyclic compounds.

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